

common adverse events of Chiauranib in clinical trials

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Compound of Interest

Compound Name: Chiauranib

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Chiauranib Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with information on the common adverse events observed during clinical trials of **Chiauranib**.

Frequently Asked Questions (FAQs)

What are the most common treatment-related adverse events associated with **Chiauranib**?

Based on a Phase I dose-escalation study in patients with advanced solid tumors, the most frequently reported treatment-related adverse events (AEs) were generally mild to moderate in severity. The common AEs are summarized in the table below.^{[1][2]}

Was a Maximum Tolerated Dose (MTD) for **Chiauranib** established?

Yes, in the Phase I dose-escalation study, the Maximum Tolerated Dose (MTD) was determined to be 50 mg/day. This was established due to dose-limiting toxicities (DLTs), specifically grade 3 hypertension, occurring at the 65 mg/day dose level.^{[1][2][3]}

What are the dose-limiting toxicities (DLTs) observed with **Chiauranib**?

The primary dose-limiting toxicity identified in the Phase I trial was grade 3 hypertension, which was observed in two patients at the 65 mg/day dose.[1][2]

Troubleshooting Guide for Adverse Events

A patient in our study is experiencing hypertension. What is the recommended course of action?

Hypertension is a known adverse event associated with **Chiauranib**. [1][2] In the Phase I study, grade 3 hypertension was a dose-limiting toxicity. [1][2] For one patient who experienced this DLT, treatment was discontinued. However, another patient continued treatment after assessment by the investigator due to potential clinical benefit. [1] Management of hypertension should follow standard clinical practice, which may include dose interruption, dose reduction, or the administration of antihypertensive medications. Close monitoring of blood pressure is essential.

Our trial has reported cases of proteinuria and hematuria. How should these be managed?

Proteinuria and hematuria are among the most common treatment-related adverse events. [1][2] While the Phase I study did not note obvious abnormal laboratory parameters for renal function such as serum urea nitrogen and creatinine, regular monitoring of urinalysis and renal function is recommended. [1] Management may involve dose modification or interruption based on the severity (grade) of the event, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Some participants are reporting significant fatigue. Is this expected?

Fatigue is the most common treatment-related adverse event, affecting a significant percentage of patients in the initial Phase I study. [1][2] It is crucial to assess the severity of the fatigue and its impact on the patient's daily activities. Management strategies may include patient education on energy conservation techniques, supportive care, and, if necessary, dose adjustments.

Data on Common Adverse Events

The following table summarizes the most common treatment-related adverse events observed in a Phase I clinical trial of **Chiauranib** involving 18 patients with advanced solid tumors. [1][2]

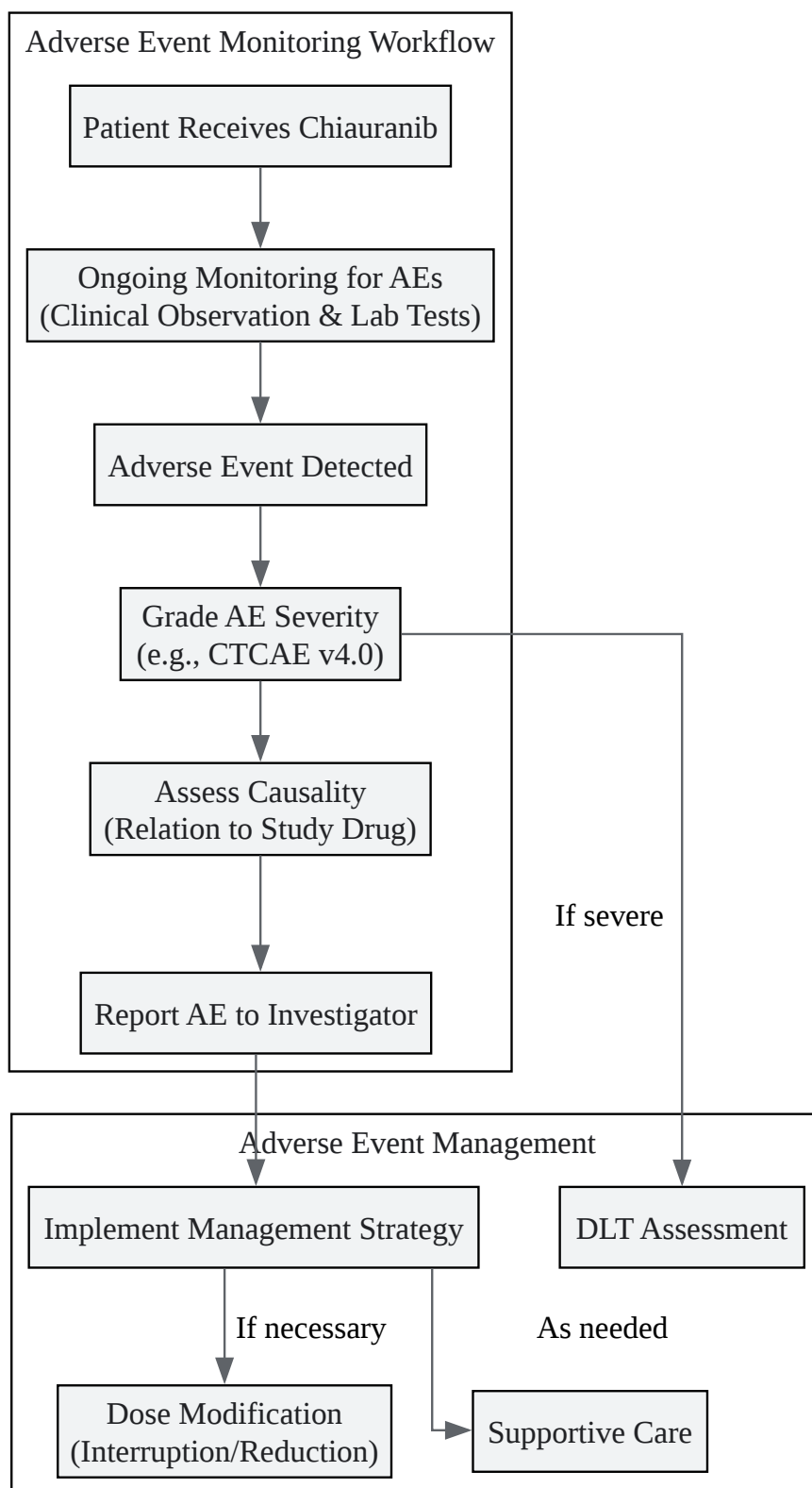
Adverse Event	Frequency (%)
Fatigue	61.1%
Proteinuria	44.4%
Hematuria	38.9%
Hypothyroidism	38.9%
Hypertriglyceridemia	33.3%
Hypertension	33.3%

Experimental Protocols

How were adverse events monitored and graded in the clinical trials?

In the Phase I dose-escalation study of **Chiauranib**, adverse events were graded according to the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0. A Dose-Limiting Toxicity (DLT) was defined as any grade ≥ 2 nephrotoxicity, any grade ≥ 3 non-hematologic toxicity, or grade ≥ 4 hematologic toxicity that occurred during the first cycle and was at least possibly related to **Chiauranib**.^[1]

The general workflow for monitoring and managing adverse events in a clinical trial setting is as follows:



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Workflow for Monitoring and Managing Adverse Events in a Clinical Trial.

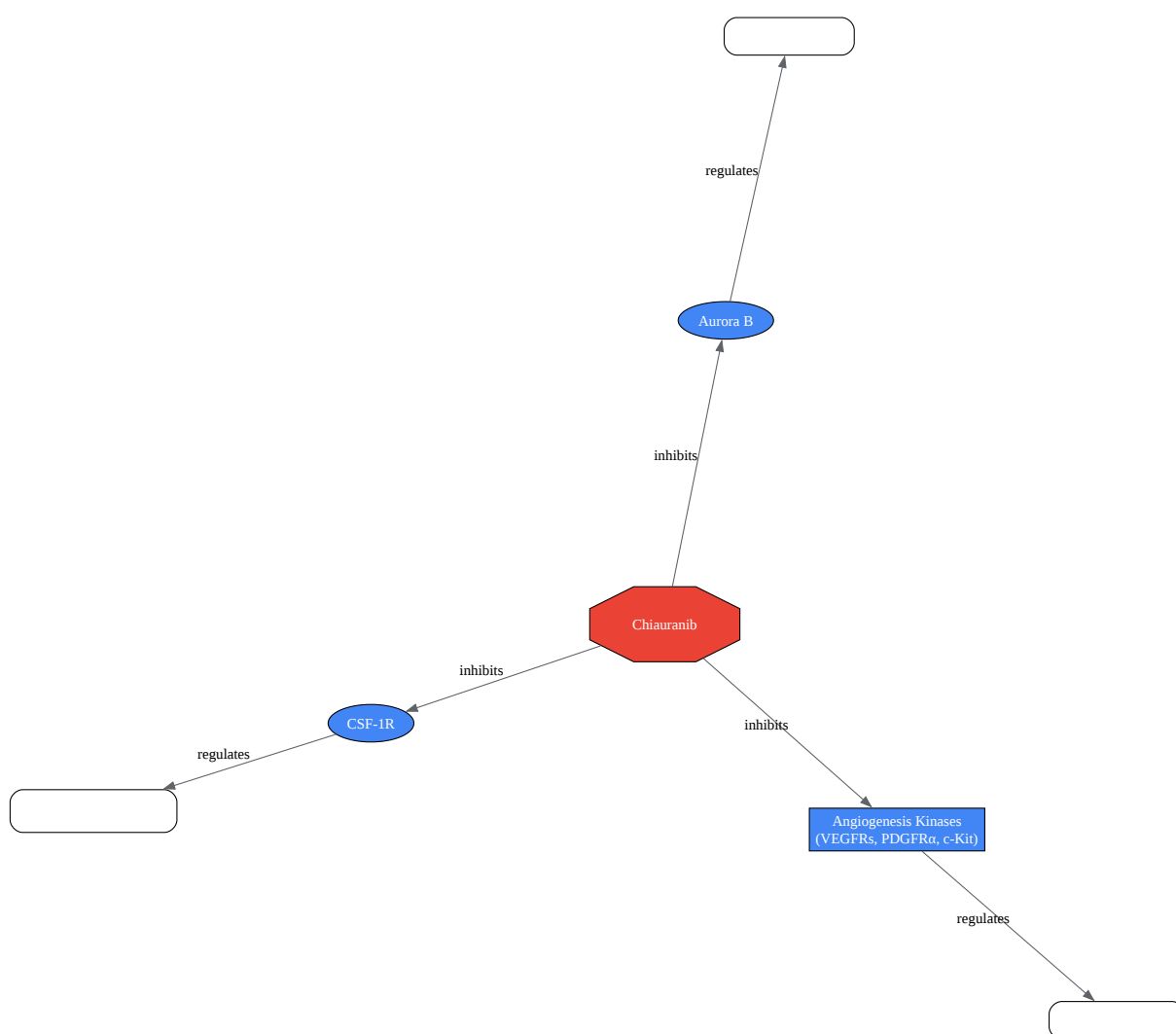
Signaling Pathways

What is the mechanism of action of **Chiauranib** that may contribute to these adverse events?

Chiauranib is a multi-target tyrosine kinase inhibitor. Its adverse event profile is likely related to its inhibition of several key signaling pathways involved in tumorigenesis and normal physiological processes.[4] **Chiauranib** simultaneously inhibits:

- Angiogenesis-related kinases: VEGFR1, VEGFR2, VEGFR3, PDGFR α , and c-Kit.[1][4][5]
Inhibition of the VEGF pathway is a common cause of hypertension and proteinuria with this class of drugs.
- Mitosis-related kinase: Aurora B.[1][4][5]
- Chronic inflammation-related kinase: CSF-1R.[1][4][5]

The diagram below illustrates the multi-target inhibitory action of **Chiauranib**.



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Multi-target Inhibitory Mechanism of **Chiauranib**.

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Address: 3281 E Guasti Rd

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Email: info@benchchem.com